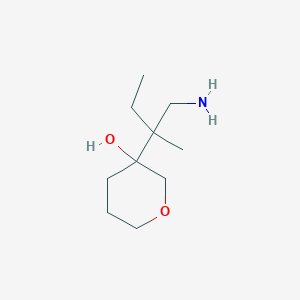
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a 3-chlorophenyl group attached to the thiophene ring at the 4-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a Vilsmeier reagent (formed from DMF and POCl3). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3-Chlorophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(3-Chlorophenyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)thiophene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxaldehyde: Similar structure but lacks the 3-chlorophenyl group.
4-(4-Chlorophenyl)thiophene-3-carbaldehyde: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
4-(3-Bromophenyl)thiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing interactions with biological targets. Additionally, the specific substitution pattern can affect the compound’s electronic properties, making it suitable for applications in materials science.
Properties
Molecular Formula |
C11H7ClOS |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(3-chlorophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-7H |
InChI Key |
HOWZKFHBDUGZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
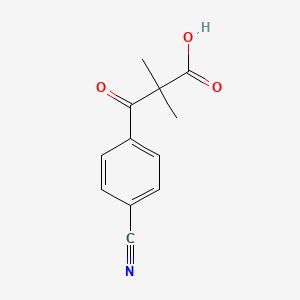

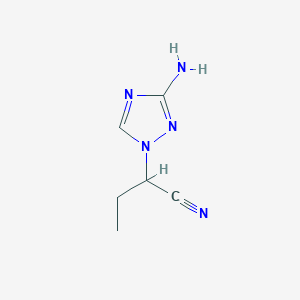

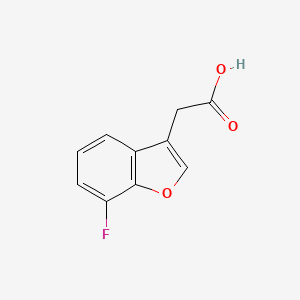
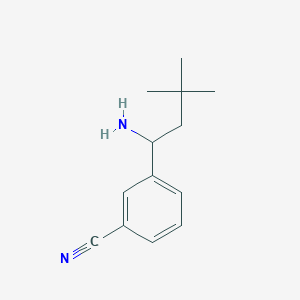

![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
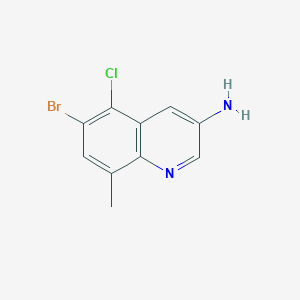
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
